molecular formula C6H13NO B3262637 ((1S,2S)-2-Aminocyclopentyl)methanol CAS No. 359586-62-2

((1S,2S)-2-Aminocyclopentyl)methanol

Cat. No. B3262637
CAS RN: 359586-62-2
M. Wt: 115.17 g/mol
InChI Key: JFLVVCGMJYMWML-RITPCOANSA-N
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Description

(1S,2S)-2-Aminocyclopentyl)methanol, also known as ACPD, is a chemical compound that belongs to the class of cycloalkanols. It is a potent agonist of metabotropic glutamate receptors (mGluRs), which are widely distributed throughout the central nervous system. ACPD has been extensively studied for its role in the modulation of synaptic transmission and plasticity, and it has been shown to have a wide range of effects on neuronal activity and behavior.

Mechanism of Action

((1S,2S)-2-Aminocyclopentyl)methanol acts as a potent agonist of mGluRs, which are G protein-coupled receptors that modulate the activity of ion channels and second messenger systems in neurons. There are three subtypes of mGluRs, each with a different distribution and function in the brain. ((1S,2S)-2-Aminocyclopentyl)methanol primarily activates the group I mGluRs, which are coupled to the activation of phospholipase C and the release of intracellular calcium. This leads to the modulation of synaptic transmission and plasticity, as well as the regulation of neuronal excitability and behavior.
Biochemical and Physiological Effects:
((1S,2S)-2-Aminocyclopentyl)methanol has been shown to have a wide range of effects on neuronal activity and behavior. It can modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine, and affect the induction and maintenance of LTP and LTD in various brain regions. ((1S,2S)-2-Aminocyclopentyl)methanol can also regulate the activity of ion channels and second messenger systems in neurons, leading to changes in neuronal excitability and synaptic plasticity. In addition, ((1S,2S)-2-Aminocyclopentyl)methanol has been shown to have neuroprotective effects in various models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

((1S,2S)-2-Aminocyclopentyl)methanol is a potent and selective agonist of mGluRs, which makes it a useful tool for investigating the role of these receptors in neuronal function and behavior. It has been extensively studied in vitro and in vivo, and its effects have been well characterized. However, ((1S,2S)-2-Aminocyclopentyl)methanol has some limitations as a research tool, including its potential toxicity and the need for enantiomerically pure compounds. In addition, the effects of ((1S,2S)-2-Aminocyclopentyl)methanol can be complex and dependent on the specific experimental conditions and brain region studied.

Future Directions

There are many potential future directions for research on ((1S,2S)-2-Aminocyclopentyl)methanol and mGluRs. One area of interest is the development of novel compounds that can selectively target specific subtypes of mGluRs, which could have therapeutic potential for a wide range of neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluRs in the regulation of neuronal development and plasticity, which could have implications for the treatment of developmental disorders such as autism and schizophrenia. Finally, further research is needed to fully understand the complex effects of ((1S,2S)-2-Aminocyclopentyl)methanol on neuronal activity and behavior, and to develop more sophisticated experimental models for studying these effects.

Scientific Research Applications

((1S,2S)-2-Aminocyclopentyl)methanol has been used extensively in scientific research to investigate the role of mGluRs in synaptic transmission and plasticity. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine, and to affect the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD) in various brain regions. ((1S,2S)-2-Aminocyclopentyl)methanol has also been used to study the role of mGluRs in the regulation of neuronal excitability, synaptic plasticity, and learning and memory.

properties

IUPAC Name

[(1S,2S)-2-aminocyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVVCGMJYMWML-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S,2S)-2-Aminocyclopentyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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